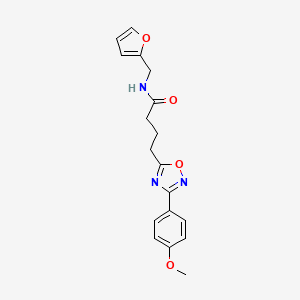![molecular formula C18H17ClF2N2O3S B7697572 1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)
1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide, also known as CB-28, is a small molecule compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promise in a number of different applications.
作用机制
1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide works by binding to specific receptors in the brain, including the sigma-1 receptor and the dopamine transporter. By binding to these receptors, this compound can modulate the release of neurotransmitters, such as dopamine, and inhibit the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of amyloid-beta peptide aggregation, and the increase of dopamine release in the brain. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of 1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. Another advantage is its ability to modulate neurotransmitter release and inhibit amyloid-beta peptide aggregation. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are a number of future directions for research on 1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide. One area of research is in the development of this compound derivatives with improved solubility and potency. Another area of research is in the use of this compound as a potential treatment for other neurological disorders, such as Huntington's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide has been synthesized using a number of different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with piperidine-3-carboxylic acid, followed by the reaction of the resulting compound with furan-2-methanol. Other methods include the reaction of 4-chlorobenzenesulfonyl chloride with 2-furanmethylpiperidine-3-carboxamide, followed by the reaction of the resulting compound with piperidine. These methods have been optimized to produce high yields of this compound with good purity.
科学研究应用
1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide has been studied for its potential use in a number of different scientific research applications. One area of research where this compound has shown promise is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. This compound has also been shown to increase the release of dopamine in the brain, which is depleted in Parkinson's disease.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O3S/c19-13-3-6-15(7-4-13)27(25,26)23-9-1-2-12(11-23)18(24)22-17-8-5-14(20)10-16(17)21/h3-8,10,12H,1-2,9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZOPZGJPGACBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


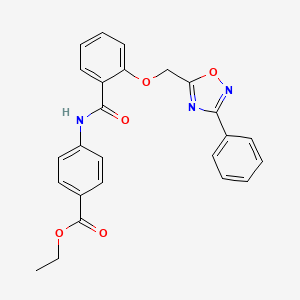
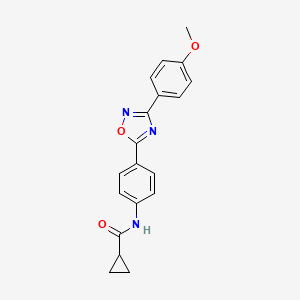
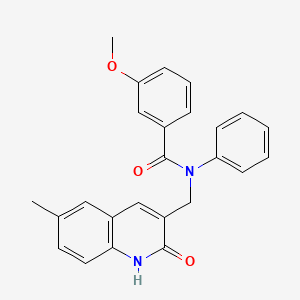
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)
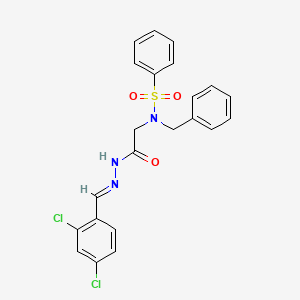

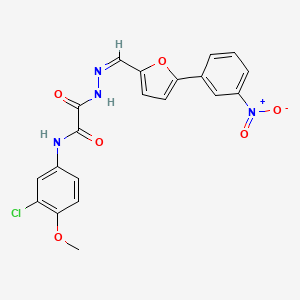
![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)


![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
